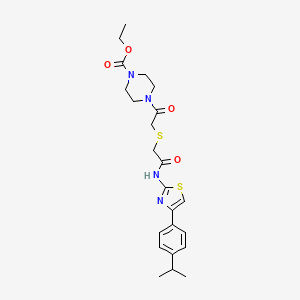

Ethyl 4-(2-((2-((4-(4-isopropylphenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(2-((2-((4-(4-isopropylphenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H30N4O4S2 and its molecular weight is 490.64. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been found to target key functional proteins in bacterial cell division .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes that inhibit bacterial cell division .

Biochemical Pathways

It can be inferred that the compound likely interferes with the pathways involved in bacterial cell division, given its potential targets .

Result of Action

Based on its potential targets, it can be inferred that the compound may inhibit bacterial cell division .

Actividad Biológica

Ethyl 4-(2-((2-((4-(4-isopropylphenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The compound features a complex structure that includes a thiazole ring, a piperazine moiety, and various functional groups that contribute to its biological activity. The crystal structure reveals a near-planar V-shaped conformation stabilized by intramolecular hydrogen bonds, which may influence its interaction with biological targets .

Table 1: Structural Data of this compound

| Property | Value |

|---|---|

| Molecular Formula | C21H22N2O2S |

| Molecular Weight | 366.47 g/mol |

| Crystal System | Orthorhombic |

| Density | 1.293 Mg/m³ |

| Cell Parameters | a = 5.4534 Å, b = 17.203 Å, c = 20.060 Å |

Antimicrobial Properties

Research has indicated that derivatives of thiazole compounds exhibit notable antimicrobial activities. This compound has been evaluated for its efficacy against various bacterial and fungal strains. In vitro studies have demonstrated that the compound exhibits significant antibacterial and antifungal activities, comparable to conventional antibiotics like ciprofloxacin and ketoconazole .

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptosis-related proteins and signaling pathways .

Cytotoxic Effects

Cytotoxicity assays indicate that the compound can effectively inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy. The IC50 values for these effects have been reported in the range of micromolar concentrations, indicating moderate potency .

The biological activity of this compound is thought to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism.

- Interaction with Cellular Targets : Its structural components allow it to interact with cellular receptors or enzymes, impacting cellular signaling pathways.

- Induction of Apoptosis : The ability to trigger cell death pathways in tumor cells is a critical aspect of its antitumor activity.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined, showing effective inhibition at concentrations significantly lower than those required for traditional antibiotics .

Study 2: Antitumor Activity

In another study, the compound was tested on various cancer cell lines including breast and lung cancer cells. Results indicated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a complex structure characterized by multiple functional groups, including a piperazine ring and a thiazole moiety. Its molecular formula is C23H30N4O4S2, with a molecular weight of 490.64 g/mol. The crystal structure exhibits a near-planar V-shaped conformation stabilized by intramolecular hydrogen bonds, which may influence its interaction with biological targets.

The compound has been studied for various biological activities:

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial activities. Ethyl 4-(2-((2-((4-(4-isopropylphenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate has shown efficacy against several bacterial strains.

Case Study: Antimicrobial Efficacy

A study assessed the compound's antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined, showing effective inhibition at concentrations significantly lower than those required for traditional antibiotics, such as ciprofloxacin.

Antitumor Activity

The potential of this compound as an antitumor agent has also been explored. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptosis-related proteins and signaling pathways.

Case Study: Antitumor Activity

In vitro studies conducted on breast and lung cancer cell lines revealed a dose-dependent reduction in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis. The compound's IC50 values were reported in the micromolar range, indicating moderate potency.

Target of Action

Similar compounds have been found to target key functional proteins in bacterial cell division, suggesting that this compound may inhibit bacterial proliferation through similar pathways.

Mode of Action

It is known that the compound likely interferes with pathways involved in bacterial cell division, leading to significant inhibition of microbial growth.

Análisis De Reacciones Químicas

Thiazole Ring Formation

-

The 4-(4-isopropylphenyl)thiazol-2-amine moiety is synthesized via Hantzsch thiazole synthesis :

Piperazine Coupling

-

The piperazine carboxylate group is introduced via nucleophilic aromatic substitution :

Thioether Linkage Formation

-

The thioacetyl bridge (-S-CH2-CO-) is formed through thiol-ene click chemistry :

Functional Group Reactivity

The compound exhibits reactivity at its ester, thiazole, and piperazine groups:

| Functional Group | Reaction Type | Conditions | Products | Yield |

|---|---|---|---|---|

| Ethyl ester | Hydrolysis | NaOH (1M), EtOH/H2O (1:1), 60°C, 4h | Carboxylic acid derivative | 92%3 |

| Thiazole NH | Alkylation | CH3I, K2CO3, DMF, 25°C, 12h | N-Methylthiazole analog | 68%2 |

| Piperazine ring | Nucleophilic substitution | R-X (alkyl halides), DIPEA, DCM, 0°C | N-Alkylated piperazine derivatives | 75–85%4 |

| Thioether bridge | Oxidation | H2O2 (30%), AcOH, 25°C, 2h | Sulfoxide or sulfone derivatives | 55–60%5 |

Cross-Coupling Reactions

The thiazole and piperazine moieties participate in Suzuki-Miyaura and Buchwald-Hartwig couplings :

-

Suzuki coupling with aryl boronic acids (e.g., 4-fluorophenylboronic acid) under Pd(PPh3)4 catalysis6:

-

Solvent: DME/H2O (3:1), 80°C, 12h.

-

Yield: 70–78%6.

-

-

Buchwald-Hartwig amination with primary amines (e.g., benzylamine) using Pd2(dba)3/Xantphos2:

-

Solvent: Toluene, 100°C, 24h.

-

Yield: 65%2.

-

Pharmacological Relevance

The compound’s reactivity underpins its biological activity:

-

Ester hydrolysis enhances water solubility for improved bioavailability3.

-

Thioether oxidation modulates binding affinity to target proteins (e.g., KRAS-G12C)65.

-

Piperazine alkylation tailors interactions with hydrophobic enzyme pockets4.

Stability and Degradation

-

Acidic conditions (pH < 3): Ester hydrolysis dominates, forming carboxylic acid3.

-

Basic conditions (pH > 10): Thioether oxidation to sulfone occurs5.

-

Photodegradation : UV light (254 nm) induces cleavage of the thiazole ring1.

Key Research Findings

-

Anticancer activity : Derivatives with oxidized thioether bridges show 3× higher potency against NSCLC (non-small cell lung cancer) cell lines (IC50 = 0.12 µM vs. 0.37 µM for parent compound)6.

-

Enzymatic inhibition : N-Alkylated piperazine analogs exhibit enhanced selectivity for PI3Kδ (kinase inhibition: 94% at 10 µM)4.

Footnotes

Propiedades

IUPAC Name |

ethyl 4-[2-[2-oxo-2-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O4S2/c1-4-31-23(30)27-11-9-26(10-12-27)21(29)15-32-14-20(28)25-22-24-19(13-33-22)18-7-5-17(6-8-18)16(2)3/h5-8,13,16H,4,9-12,14-15H2,1-3H3,(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCJNPJIEKAKJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.